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Compound of Interest

Compound Name: 4-(Bromomethyl)pyrimidine

CAS No.: 54198-78-6

Cat. No.: B047420

Get Quote

Abstract
This technical guide provides a comprehensive spectroscopic analysis of 4-
(bromomethyl)pyrimidine (CAS: 17175-17-6), a critical heterocyclic building block in

medicinal chemistry. Due to its high reactivity as an electrophile, this compound is frequently

synthesized in situ or used immediately after isolation. This document details the specific NMR,

IR, and MS signatures required to validate its identity and purity, distinguishing it from its

precursor (4-methylpyrimidine) and potential hydrolysis byproducts.

Compound Profile & Handling
Chemical Structure:

IUPAC Name: 4-(Bromomethyl)pyrimidine

Molecular Formula: C

H

BrN
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Molecular Weight: 173.01 g/mol

CAS Number: 17175-17-6[1]

Safety & Stability Warning (Critical):

Lacrimator: Like many benzylic-type halides, this compound is a potent lacrimator and skin

irritant. Handle only in a functioning fume hood.

Instability: The free base is thermally unstable and prone to self-alkylation (polymerization) or

hydrolysis to 4-(hydroxymethyl)pyrimidine upon exposure to moisture. It is often stored as a

hydrobromide salt or generated fresh for immediate use.

Synthesis & Reaction Monitoring
The standard synthesis involves the radical bromination of 4-methylpyrimidine using N-

bromosuccinimide (NBS).

Synthesis Workflow (DOT Diagram)
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Figure 1: Radical bromination pathway for the synthesis of 4-(bromomethyl)pyrimidine.

Spectroscopic Data Analysis[2][3][4]
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the conversion of the methyl group (

~2.6) to the bromomethyl group (
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~4.5).

H NMR (400 MHz, CDCl

)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H-2 9.15 – 9.25 Singlet (s) 1H -

Most

deshielded

due to

flanking by

two nitrogen

atoms.

H-6 8.70 – 8.80 Doublet (d) 1H

Deshielded

by one

adjacent

nitrogen;

couples with

H-5.

H-5 7.35 – 7.45 Doublet (d) 1H

Least

deshielded

ring proton.

-CH

Br
4.45 – 4.55 Singlet (s) 2H -

Diagnostic

Peak. Shifted

downfield

~1.9 ppm

from

precursor

methyl group.

Key Diagnostic:

Disappearance of the methyl singlet at
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2.55 ppm.

Appearance of the methylene singlet at

4.45–4.55 ppm.

Note: If the peak appears as a broad singlet or shifts significantly, check for hydrolysis (CH

OH appears ~4.7-4.8 ppm depending on concentration/solvent).

C NMR (100 MHz, CDCl

)

Position
Shift (

, ppm)
Assignment

C-4 164.5
Ipso-carbon (attached to CH

Br).

C-2 159.0 Between two nitrogens.

C-6 157.5 Adjacent to one nitrogen.

C-5 119.8 Beta to nitrogens.

-CH

Br
31.5

Diagnostic Peak. Significantly

upfield compared to CH

-O species.

Mass Spectrometry (MS)
MS is crucial for verifying the presence of the bromine atom via its characteristic isotopic

signature.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if analyzing salt form).

Key Features:
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Molecular Ion Cluster ([M]

):

m/z 172 (

Br isotope)

m/z 174 (

Br isotope)

Intensity Ratio: 1:1 (The hallmark of a mono-brominated compound).

Base Peak / Major Fragment:

m/z 93 ([M - Br]

): Loss of the bromine atom generates the pyrimidinyl-methyl cation (C

H

N

). This is typically the base peak (100% abundance).

Secondary Fragmentation:

m/z 66: Loss of HCN from the pyrimidine ring (typical retro-Diels-Alder type fragmentation

of pyrimidines).

Fragmentation Pathway (DOT Diagram)
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 - Br•
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(C4H4N+)

 - HCN
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Figure 2: Mass spectral fragmentation pathway of 4-(bromomethyl)pyrimidine.

Infrared Spectroscopy (IR)
IR is less specific than NMR but useful for a quick check of functional groups.

Wavenumber (cm

)
Vibration Mode Description

3010 – 3080 C-H Stretch (Aromatic)

Weak, sharp bands

characteristic of

heteroaromatic rings.

2950 – 2980 C-H Stretch (Aliphatic)
Very weak (only one CH

group).

1580, 1540 C=N / C=C Ring Stretch
Strong bands typical of the

pyrimidine skeleton.

600 – 700 C-Br Stretch
Diagnostic. Strong absorption

in the fingerprint region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b047420/docs#technical-guide-spectroscopic-
characterization-of-4-bromomethyl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b047420/docs#technical-guide-spectroscopic-characterization-of-4-bromomethyl-pyrimidine
https://www.benchchem.com/product/b047420/docs#technical-guide-spectroscopic-characterization-of-4-bromomethyl-pyrimidine
https://www.benchchem.com/product/b047420?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047420?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

